2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol
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Overview
Description
2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a chemical compound that features a bromine atom, a tetrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol typically involves the bromination of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. This can be achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromine atom.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-bromo-4-(1H-1,2,3-triazol-1-yl)phenol
- 2-bromo-4-(1H-1,2,4-triazol-1-yl)phenol
- 2-bromo-4-(1H-imidazol-1-yl)phenol
Comparison: 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds with different heterocyclic rings. The tetrazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.
Biological Activity
2-Bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antifungal, and other therapeutic effects.
Chemical Structure and Properties
The compound features a bromine atom and a tetrazole ring attached to a phenolic structure, which is crucial for its bioactivity. The presence of the tetrazole moiety is significant as it often enhances the biological activity of compounds through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against several bacterial strains and fungi:
- Bacterial Activity : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Fungal Activity : It also demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate significant effectiveness, particularly against fluconazole-resistant strains .
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy :
- Molecular Docking Studies :
Table of Biological Activities
The following table summarizes the biological activities observed for this compound in various studies:
Properties
IUPAC Name |
2-bromo-4-(tetrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJIJKCWFFFMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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